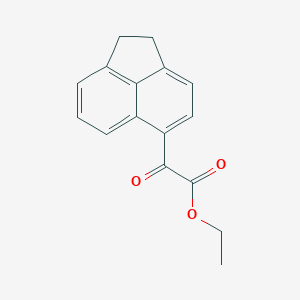![molecular formula C46H87N3O14P2 B009316 [1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate CAS No. 103383-67-1](/img/structure/B9316.png)
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol involves multiple steps. The starting material, cytidine, undergoes phosphorylation to form cytidine-5’-diphosphate. This intermediate is then esterified with octadecyl and palmitoyl groups to produce the final compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pH levels, and reaction times .
Major Products: The major products formed from these reactions include modified versions of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol with altered functional groups. These modifications can enhance the compound’s stability, solubility, and biological activity .
Applications De Recherche Scientifique
Ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying phosphorylation and esterification reactions. In biology, it serves as a model compound for investigating lipid metabolism and membrane dynamics . In medicine, it is explored for its potential therapeutic effects, particularly in cancer treatment, due to its ability to interfere with nucleic acid synthesis . Additionally, it has industrial applications in the development of novel drug delivery systems and biomaterials .
Mécanisme D'action
The mechanism of action of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol involves its incorporation into cellular processes. It targets specific molecular pathways, such as the inhibition of DNA synthesis, by mimicking natural nucleotides. This interference disrupts the replication of cancer cells, leading to cell death . The compound also affects lipid metabolism, altering membrane composition and function .
Comparaison Avec Des Composés Similaires
Ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol is unique compared to other similar compounds due to its specific esterification with octadecyl and palmitoyl groups. Similar compounds include cytarabine ocfosfate, enocitabine, and ancitabine, which also target nucleic acid synthesis but differ in their molecular structures and functional groups . These differences result in varying degrees of efficacy, stability, and biological activity, making ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol a valuable compound for specific research and therapeutic applications .
Propriétés
Numéro CAS |
103383-67-1 |
|---|---|
Formule moléculaire |
C46H87N3O14P2 |
Poids moléculaire |
968.1 g/mol |
Nom IUPAC |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C46H87N3O14P2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-58-36-39(61-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)37-59-64(54,55)63-65(56,57)60-38-40-43(51)44(52)45(62-40)49-34-33-41(47)48-46(49)53/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53)/t39?,40-,43-,44+,45-/m1/s1 |
Clé InChI |
VZNJHZQSKLZCNH-JGJFOBQESA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
1-beta-D-arabinofuranosylcytosine 5'-diphosphate-1-O-octadecyl-2-O-palmitoyl-glycerol ara-CDP-1-O-octadecyl-2-O-palmitoyl-sn-glycerol ara-CDP-3-O-octadecyl-2-O-palmitoyl-sn-glycerol ara-CDP-OPG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)

![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)





